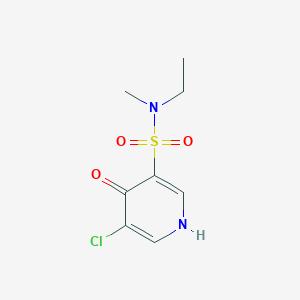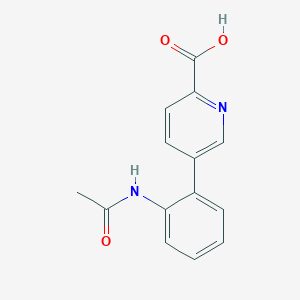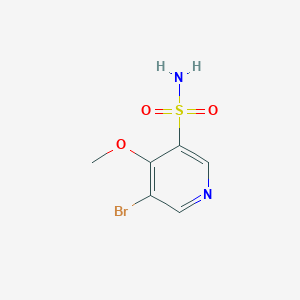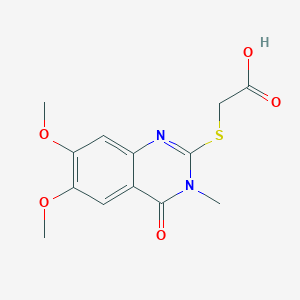![molecular formula C10H14N2O B13002239 3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002239.png)
3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one is an organic compound with a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted cyclohepta[b]pyridinones .
Aplicaciones Científicas De Investigación
3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol: A compound with a similar core structure but different substituents.
Rimegepant sulfate: Another related compound with potential therapeutic applications.
Uniqueness
3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one is unique due to its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
3-amino-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one |
InChI |
InChI=1S/C10H14N2O/c11-8-6-7-4-2-1-3-5-9(7)12-10(8)13/h6H,1-5,11H2,(H,12,13) |
Clave InChI |
KEXAMKDIIZCBQK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(CC1)NC(=O)C(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13002177.png)
![dipotassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13002186.png)
![3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13002201.png)
![Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B13002211.png)




![4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13002235.png)

